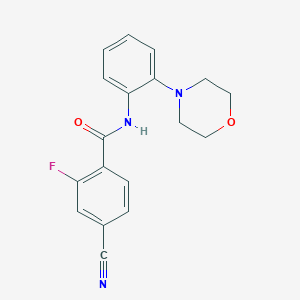
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide, also known as ADMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. ADMB belongs to the class of benzamide compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. These enzymes play a crucial role in the progression of neurodegenerative diseases, inflammation, and cancer. This compound inhibits the activity of these enzymes, leading to a reduction in the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily monitored through recrystallization. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide. The compound has shown promising results in the treatment of neurodegenerative diseases, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. The compound's potential use in combination with other drugs should also be investigated. This compound's mechanism of action should be further elucidated to identify potential targets for drug development. The development of new analogs of this compound with improved solubility and reduced cytotoxicity should also be explored.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with acetic anhydride and 4-aminophenyl acetate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes that contribute to the progression of these diseases.
Propriétés
Formule moléculaire |
C16H13Cl2NO3 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)13-7-11(17)8-14(18)15(13)22-2/h3-8H,1-2H3,(H,19,21) |
Clé InChI |
DRXMGVMBQMSIIR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)





![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)

![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)
